N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also inhibits the production of inflammatory cytokines and enzymes, thus reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is its potential toxicity, which needs to be studied further.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide. One direction is to study its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential as an anti-inflammatory agent in various inflammatory diseases. Additionally, further studies are needed to determine its toxicity and potential side effects.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 5-(2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylacetamide to obtain the final product.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-5-3-4-6-14(11)18-21-16(22-24-18)10-17(23)20-13-8-7-12(2)15(19)9-13/h3-9H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQFRHPKYPSOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC=CC=C3C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.